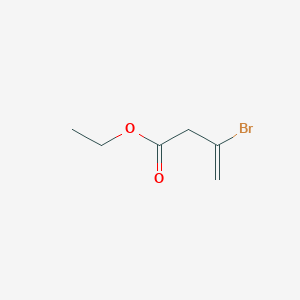

Ethyl 3-bromobut-3-enoate

Description

Ethyl 3-bromobut-3-enoate is a synthetic compound with the chemical formula C₆H₉BrO₂. biosynth.com As a halogenated alkenoate, it possesses a unique combination of functional groups that make it a valuable reagent in modern organic synthesis. Its structure, featuring an α,β-unsaturated ester and a vinyl bromide moiety, provides multiple reactive sites for chemists to exploit in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21031-50-5 |

| Molecular Formula | C₆H₉BrO₂ |

| Molecular Weight | 193.04 g/mol |

| SMILES Notation | CCOC(=O)C(=C)CBr |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTWOSOZWQDXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of Ethyl 3 Bromobut 3 Enoate and Its Analogs

Nucleophilic Addition Reactions

The electron-deficient double bond in ethyl 3-bromobut-3-enoate, a result of the electron-withdrawing effects of both the ester and the bromine atom, makes it an excellent substrate for nucleophilic addition reactions. The regioselectivity and stereoselectivity of these additions are critical aspects of its chemistry.

Stereoselective Reactions with Anionic Species, e.g., Chloride Ions

The stereochemical outcome of nucleophilic additions to vinyl bromides like this compound is a subject of detailed study. While specific research on the stereoselective addition of chloride ions to this compound is not extensively detailed in the provided results, the principles of such reactions involve the attack of the nucleophile on one of the faces of the planar alkene. The resulting stereochemistry would be influenced by factors such as the solvent, the nature of the cation associated with the chloride ion, and steric hindrance from the substituents on the double bond.

Reactivity with Imines and Nitrogen-Containing Nucleophiles

Nitrogen nucleophiles, including amines and imines, react with α,β-unsaturated systems through a conjugate addition mechanism. libretexts.org The reaction of this compound with primary or secondary amines typically proceeds via a Michael-type addition, where the nitrogen atom attacks the β-carbon of the double bond. This is followed by either elimination of the bromide or subsequent intramolecular reactions.

The reaction with imines, which are themselves formed from aldehydes or ketones and primary amines, can lead to the formation of more complex nitrogen-containing heterocyclic compounds. libretexts.org The initial step involves the nucleophilic attack of the imine nitrogen or an enamine tautomer on the electrophilic double bond of the bromoester. The specific pH conditions are crucial, as a pH range of 4 to 5 is often optimal for reactions involving imines to avoid protonating the amine nucleophile excessively. youtube.com

Investigations into 1,2- and 1,4-Addition Regioselectivity

The regioselectivity of nucleophilic additions to conjugated systems like this compound is a competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon). libretexts.orgmasterorganicchemistry.com

1,2-Addition: This involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. This pathway is generally favored by hard nucleophiles and under conditions of kinetic control, often at lower temperatures. masterorganicchemistry.commasterorganicchemistry.com

1,4-Addition (Conjugate Addition): This involves the attack of a nucleophile on the β-carbon of the C=C double bond, with the charge being delocalized onto the oxygen atom of the carbonyl group. This pathway is typically favored by soft nucleophiles and under conditions of thermodynamic control, often at higher temperatures, which allow the reaction to reach equilibrium and form the more stable product. masterorganicchemistry.comyoutube.com

For this compound, the presence of the vinyl bromide complicates the typical reactivity profile. However, the general principles of kinetic versus thermodynamic control remain relevant. The choice between 1,2- and 1,4-addition is dictated by the nature of the nucleophile, the reaction temperature, and the solvent. masterorganicchemistry.comyoutube.com For instance, the addition of HBr to a conjugated diene can yield a mixture of 1,2- and 1,4-adducts, with the ratio being temperature-dependent. libretexts.orgmasterorganicchemistry.com

Organometallic Reactions and Cross-Coupling Strategies

Organometallic reagents play a crucial role in expanding the synthetic utility of this compound, particularly through cross-coupling and related reactions.

Zinc-Mediated Blaise Reactions

The Blaise reaction is a powerful tool in organic synthesis for the formation of β-keto esters from the reaction of an α-haloester with a nitrile, mediated by zinc metal. wikipedia.orgorganic-chemistry.org This reaction involves the formation of an organozinc intermediate which then adds to the nitrile.

Condensation with Nitriles for β-Keto Ester and Enaminonitrile Formation

In the context of this compound, a vinylogous Blaise reaction can be envisioned. The classical Blaise reaction involves an α-bromoester, but analogs can be used. pondiuni.edu.in The mechanism begins with the formation of an organozinc complex. wikipedia.org This complex then attacks the electrophilic carbon of a nitrile. The resulting intermediate can then be hydrolyzed to yield different products depending on the workup conditions.

Acidic Workup: Treatment with an acid like 1 M hydrochloric acid hydrolyzes the intermediate to furnish a β-keto ester. wikipedia.orgorganic-chemistry.org

Basic Workup: A workup with a base, such as 50% aqueous potassium carbonate, leads to the formation of a β-enamino ester (an enaminonitrile if the starting material was a nitrile). wikipedia.orgorganic-chemistry.org

Recent advancements in the Blaise reaction have focused on improving yields and expanding its scope by using activated zinc or ultrasound to facilitate the reaction. organic-chemistry.org The reaction is sensitive to workup procedures, which must be followed precisely to avoid the formation of emulsions and to cleanly isolate the desired product. organic-chemistry.org

Vinylogous Blaise Reactions for Heterocycle Construction

The Blaise reaction traditionally involves the zinc-mediated coupling of an α-haloester with a nitrile to produce β-enamino esters or β-ketoesters. organic-chemistry.orgwikipedia.org A powerful extension of this method is the vinylogous Blaise reaction, which utilizes an extended π-system to enable a [C4+CN] annulation strategy for the synthesis of heterocyclic structures.

A conceptually novel approach to synthesizing 6-substituted pyridin-2-ones employs the vinylogous Blaise reaction of ethyl 4-bromocrotonate (ethyl (E)-4-bromobut-2-enoate), an isomer of this compound, with a variety of nitriles. thieme-connect.com This zinc-mediated reaction provides a single-step assembly of the pyridine (B92270) ring. thieme-connect.com The reaction is typically performed by the simultaneous addition of the nitrile and ethyl 4-bromocrotonate to a refluxing suspension of activated zinc dust in an anhydrous solvent like 1,4-dioxane. thieme-connect.com

The general procedure involves activating zinc dust with a catalytic amount of a reagent like trimethylsilyl (B98337) chloride (TMSCl) in refluxing 1,4-dioxane. thieme-connect.com The nitrile and the bromoester are then added dropwise. After the reaction is complete, which is often indicated by a color change from light-green to brown, the mixture is worked up. thieme-connect.com Treatment of the intermediate with an aqueous base, such as 50% aqueous potassium carbonate, facilitates the final cyclization and aromatization to yield the pyridin-2-one product. organic-chemistry.orgthieme-connect.com This methodology has proven effective for a range of aryl, heteroaryl, and alkyl nitriles, demonstrating its broad utility in constructing substituted pyridinones. thieme-connect.com

Table 1: Examples of 6-Substituted 2-Pyridone Synthesis via Vinylogous Blaise Reaction

| Nitrile Reactant | Bromoester | Product (6-Substituted 2-Pyridone) |

| Benzonitrile | Ethyl 4-bromocrotonate | 6-Phenyl-2-pyridone |

| Acetonitrile | Ethyl 4-bromocrotonate | 6-Methyl-2-pyridone |

| Heteryl Nitrile | Ethyl 4-bromocrotonate | 6-Heteryl-2-pyridone |

| This table illustrates the general transformation and product scope based on the reaction of various nitriles with ethyl 4-bromocrotonate. |

Catalyst Effects in Zinc Activation

The success of the Blaise reaction and its vinylogous variants is highly dependent on the reactivity of the zinc metal. Commercial zinc dust often has a passivated surface of zinc oxide/hydroxide, which impedes its reaction with the haloester to form the crucial organozinc intermediate. organic-chemistry.org Therefore, an activation step is essential to remove this passivating layer and expose the fresh metal surface.

Several methods for zinc activation have been developed to improve the efficiency and reproducibility of these reactions. Common activators include:

Acid Washing: Treatment with dilute hydrochloric acid is a traditional method to etch the oxide layer. organic-chemistry.org

Redox-Active Reagents: Reagents like trimethylsilyl chloride (TMSCl) are effective. A solution of TMSCl in an anhydrous solvent like 1,4-dioxane, when refluxed with zinc dust, facilitates the reaction. thieme-connect.com

Mechanical and Physical Methods: The use of ultrasound has been shown to be a convenient, one-step method for activating zinc powder without specific chemical treatment, which can also reduce the amount of side reactions like self-condensation. organic-chemistry.org

Recent advancements include the development of continuous flow systems where the organozinc reagent is generated by passing the halide substrate through a column packed with zinc granules. nih.gov This approach offers superior control over reaction temperature and time, minimizes waste as the unreacted zinc remains in the column for subsequent runs, and allows for the reproducible generation of the organometallic species. nih.gov Furthermore, the in situ generation of soluble Zn(II) catalysts from precursors like ZnCl2 has been explored in other contexts and demonstrates the principle of using well-defined catalytic species to enhance reactivity and control reaction pathways. nih.gov In the vinylogous Blaise reaction, the dual role of the zinc species is proposed: it facilitates the formation of the organozinc nucleophile and activates the nitrile group towards addition. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov For a substrate like this compound, which contains a vinyl bromide moiety, this reaction offers a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the 3-position.

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: mdpi.com

Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the vinyl bromide to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for the reaction's efficiency. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be highly effective for coupling reactions, including those involving challenging substrates. nih.gov These ligands promote high catalytic activity, allowing for low catalyst loadings and mild reaction conditions. nih.gov While specific examples with this compound are not detailed in the surveyed literature, the well-established reactivity of vinyl bromides in Suzuki-Miyaura couplings suggests this is a highly feasible transformation. nih.gov

Table 2: Generalized Suzuki-Miyaura Coupling of a Vinyl Bromide

| Vinyl Bromide | Organoboron Reagent | Catalyst System | Product |

| R-CH=C(Br)-R' | Ar-B(OH)2 | Pd(0) catalyst, Ligand, Base | R-CH=C(Ar)-R' |

| This compound | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | Ethyl 3-phenylbut-3-enoate |

| This table presents a generalized scheme and a projected example for the Suzuki-Miyaura coupling of this compound. |

Nickel-Catalyzed C-Br/C-H Bis-phenylation

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. While a direct C-Br/C-H bis-phenylation on this compound is a complex transformation that is not specifically described in the reviewed literature, the reactivity of vinyl bromides in various nickel-catalyzed couplings provides insight into potential pathways.

Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for C-C bond formation. For instance, the reductive coupling of vinyl bromides with allylic acetates can be achieved using a nickel catalyst, a bipyridine ligand, and zinc metal as a terminal reductant to form 1,4-dienes. nih.gov This demonstrates nickel's ability to activate the C-Br bond of a vinyl bromide for coupling with another electrophile. Similarly, nickel catalysts have been employed for the enantioselective cross-coupling of vinyl bromides with N-hydroxyphthalimide esters, using an organic reductant. acs.org

More relevant to C-H functionalization, nickel catalysis is known to facilitate reactions that can proceed via a Ni(I)/Ni(III) redox cycle, which can engage different partner molecules, sometimes without the need for traditional organometallic reagents. acs.org The direct amination of heteroaryl bromides using a "naked nickel" catalyst and zinc highlights a ligand-free approach that avoids unproductive coordination, a common issue with functionalized substrates. acs.org A hypothetical bis-phenylation of this compound would likely involve a sequential or tandem process requiring activation of both the C-Br bond and a C-H bond on a phenylating agent like benzene (B151609), a challenging but actively researched area.

Organometallic Allylation Reactions with Aldehydes

The addition of organometallic reagents to aldehydes is a fundamental method for constructing homoallylic alcohols. This compound can serve as a precursor to a functionalized organometallic nucleophile. By analogy to the Reformatsky and Blaise reactions, the reaction of this compound with a suitable metal, such as zinc, would generate an organozinc species. organic-chemistry.orgwikipedia.org This nucleophile could then add to an aldehyde.

This transformation would be considered an organometallic vinylation rather than a traditional allylation, but it follows the same mechanistic principle of a nucleophilic addition to a carbonyl group. The resulting product would be a γ-hydroxy-α,β-unsaturated ester.

The general steps would be:

Formation of the Organometallic Reagent: Oxidative insertion of a metal (e.g., Zn, In, SmI2) into the C-Br bond of this compound.

Nucleophilic Addition: The generated organometallic species attacks the electrophilic carbonyl carbon of an aldehyde.

Work-up: Protonation of the resulting alkoxide yields the homoallylic alcohol derivative.

Catalytic, enantioselective versions of such additions are a major focus in synthetic chemistry, often employing chiral ligands to control the stereochemistry of the newly formed chiral center. nih.gov While the direct allylation of aldehydes with this compound as the nucleophile source is not explicitly detailed, the principles are well-established through numerous studies on catalytic nucleophilic allylations using various allylating agents and metal catalysts like ruthenium, rhodium, and iron. researchgate.netorganic-chemistry.org

Cycloaddition and Annulation Chemistry

Prins Cyclization and Homobromination Pathways

The Prins reaction is an acid-catalyzed cyclization involving the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. wikipedia.orgnrochemistry.com This reaction is a powerful tool for synthesizing heterocycles, most notably tetrahydropyrans (THPs). utexas.edu The reaction is initiated by the activation of the aldehyde with a Lewis or Brønsted acid, which then adds to the alkene to form an oxocarbenium ion intermediate. beilstein-journals.org

A particularly interesting variant of this reaction involves the participation of a halide source in the cyclization cascade. A TMSBr/InBr3-promoted Prins cyclization/homobromination reaction has been developed for the construction of a unique cis-tetrahydropyran containing an exocyclic alkene from a dienyl alcohol and an aldehyde. rsc.org In this process, the Lewis acid (InBr3) activates the aldehyde for the Prins cyclization, while the bromide source (TMSBr) participates in the final step. After the initial cyclization, instead of simple nucleophilic capture by an external solvent or counter-ion, a homobromination event occurs, where a bromine atom is incorporated into the product. rsc.org

This "homobromination" terminology suggests a process where a bromine atom is effectively transferred from one part of the reacting system to another, or where a bromide nucleophile attacks the cationic intermediate generated during the Prins cyclization. For a substrate related to this compound, this pathway could be envisioned where the vinyl bromide itself or a related bromoalkene alcohol undergoes cyclization with an aldehyde, and the bromine atom plays a key role in the reaction termination step, potentially leading to brominated heterocyclic products. organic-chemistry.org

Ring-Closing Metathesis for Heterocyclic Ring Formation

Ring-Closing Metathesis (RCM) has become a powerful strategy for the synthesis of unsaturated cyclic compounds, including a wide array of heterocycles. wikipedia.orgorganic-chemistry.org This reaction typically involves the intramolecular metathesis of a substrate containing two terminal alkenes, catalyzed by metal complexes, most notably those containing ruthenium or molybdenum. The process forms a new cycloalkene and releases a small, volatile byproduct, usually ethylene, which drives the reaction to completion according to Le Châtelier's principle. wikipedia.org

While direct RCM of this compound is not the primary application, its structural motifs are present in precursors for RCM-based heterocycle synthesis. Analogs, meaning diene systems that can be constructed from or are related to the butenoate framework, are frequently employed. The synthesis of oxygen and nitrogen heterocycles, such as dihydropyrans, pyrrolines, and tetrahydropyridines, is a common application of this methodology. wikipedia.orgru.nl For instance, the reaction of diallylated amines can lead to pyrrolines, which can be further aromatized to pyrroles. organic-chemistry.org

The mechanism, broadly accepted as the Chauvin mechanism, proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org The catalyst, such as a Grubbs-type ruthenium complex, reacts with one of the alkene moieties in the substrate to form a new metal-alkylidene and then undergoes a [2+2] cycloaddition with the second alkene in the same molecule. A subsequent retro-[2+2] cycloaddition (cycloelimination) releases the cyclic product and regenerates a metal-alkylidene species that continues the catalytic cycle. wikipedia.org

The versatility of RCM extends to more complex systems, including the formation of benzo-fused heterocycles and macrocycles. researchgate.net Enyne metathesis, a variation where one of the reacting partners is an alkyne, is also a valuable tool for creating functionalized heterocyclic systems like cyclic 1,3-dienylboronic esters and various polycyclic derivatives. researchgate.net

| Catalyst Type | Substrate Type | Heterocyclic Product(s) | Reference |

| Grubbs Catalysts | Diallylamines | Pyrrolines, Tetrahydropyridines | wikipedia.orgorganic-chemistry.org |

| Ruthenium Catalysts | Aryl Allyl Ethers | 2H-Chromenes, Benzo[b]furans | researchgate.net |

| Molybdenum Alkylidene | Unsaturated Esters | Cyclic Vinyl Ethers | researchgate.net |

| Ruthenium Carbene | Ene-ynamides | Dienamides (precursors to Indoles/Quinolines) | researchgate.net |

Asymmetric Inverse Electron Demand Hetero-Diels–Alder Reactions

The Inverse Electron Demand Hetero-Diels–Alder (IEDHDA) reaction is a powerful cycloaddition for constructing heterocyclic rings. Unlike the normal Diels-Alder reaction, the IEDHDA reaction involves an electron-deficient diene reacting with an electron-rich dienophile. nih.gov This approach is particularly useful for incorporating a high degree of functionality into the resulting heterocycles. nih.gov

Analogs of this compound, which is an electron-poor alkene, could theoretically act as a dienophile. However, in the context of IEDHDA, the focus shifts to electron-deficient dienes. Recent advancements have demonstrated the utility of chiral catalysts to control the stereochemical outcome of these reactions. For example, an iron(III)-catalyzed asymmetric IEDHDA reaction between dioxopyrrolidines (acting as cyclic hetero-dienes) and various simple olefins has been developed. nih.govrsc.org This method allows for the LUMO (Lowest Unoccupied Molecular Orbital) activation of the dioxopyrrolidine via the formation of a cationic species with the Lewis acidic iron catalyst, facilitating the reaction with the dienophile. nih.govrsc.org The result is the formation of bicyclic dihydropyran derivatives with high yields and excellent diastereoselectivity and enantioselectivity. nih.govrsc.org

The scope of dienophiles in these reactions is broad, and the strategy can even be applied to the late-stage modification of complex bioactive molecules. rsc.org The mechanism involves the coordination of the chiral catalyst to the hetero-diene, which lowers its LUMO energy for the [4+2] cycloaddition. The stereoselectivity is governed by the chiral environment created by the catalyst's ligands. nih.gov Other catalytic systems, including those based on Nickel(II) complexes, have also been employed for asymmetric hetero-Diels-Alder reactions to produce complex chiral polycycles. rsc.org

| Diene Component | Dienophile Component | Catalyst System | Product Type | Reference |

| Dioxopyrrolidines | Simple Olefins | Chiral N,N′-dioxide/Fe(OTf)₃ | Bicyclic Dihydropyrans | nih.govrsc.org |

| 1,2,4,5-Tetrazines | Electron-rich Alkenes/Alkynes | Typically uncatalyzed or thermal | 1,2-Diazines, Pyrroles | nih.gov |

| Conjugated Vinyl Azides | Carbonyls | Ni(II)/Feng Ligand | Chiral Azido Polycycles | rsc.org |

Radical-Mediated Transformations

Generation and Trapping of Free Radical Intermediates

Compounds containing weak carbon-halogen bonds, such as the C-Br bond in analogs of this compound, are effective precursors for radical generation. One modern and green method involves the direct homolysis of a Csp³–Br bond using visible light, without the need for a metal catalyst or photosensitizer. rsc.org This process generates a transient alkyl radical intermediate which can then be "trapped" in subsequent reactions, such as intramolecular cyclizations. rsc.org

Another classic method for generating radicals involves the use of a radical initiator, like AIBN (azobisisobutyronitrile), in conjunction with a reagent like tributyltin hydride (Bu₃SnH). researchgate.net Alternatively, oxidative free-radical cyclizations can be mediated by metal acetates, such as manganese(III) acetate. thieme-connect.de

The existence of these transient radical intermediates is not merely theoretical. In some rearrangement reactions that proceed through a free-radical chain pathway, the presence of the proposed radical intermediates has been confirmed through the observation of electron spin resonance (ESR) signals, which can be computer simulated for comparison. cdnsciencepub.com These trapping experiments and direct observations provide strong evidence for the proposed radical mechanisms. cdnsciencepub.com

Intramolecular and Cascade Radical Cyclizations

Once generated, radical intermediates derived from bromo-enoate analogs can undergo highly efficient intramolecular cyclizations. These reactions are powerful tools for building complex polycyclic and heterocyclic structures, often with high stereocontrol. rsc.orgnih.gov

A notable example is the visible light-driven cyclization cascade initiated by the homolysis of a Csp³–Br bond. This catalyst-free method can be used to construct three-dimensional polycyclic compounds from linear precursors with high diastereoselectivity and regioselectivity. rsc.org Radical cascade reactions represent a particularly efficient strategy, allowing for the formation of multiple rings and stereocenters in a single synthetic operation. nih.gov For instance, an iodoazide radical cascade has been used as the key step in the formal synthesis of aspidospermidine, generating two of the alkaloid's rings in one transformation. researchgate.net

The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is a critical aspect. While Baldwin's rules provide a general guideline, factors such as sterics and conformational biases of the radical intermediates can lead to otherwise "disfavored" cyclization pathways, such as 8-endo cyclizations or 5-endo cyclizations, becoming predominant in certain systems. researchgate.net Recent advances in metalloradical catalysis, using metals like cobalt, offer new avenues for controlling both the reactivity and selectivity of these cascade reactions, enabling the asymmetric construction of complex structures like cyclopropane-fused tetrahydrofurans. nih.gov

| Initiation Method | Radical Precursor Type | Key Transformation | Product Class | Reference |

| Visible Light | Long-chain Csp³–Br compounds | Intramolecular Cascade | 3-substituted chroman-4-ones | rsc.org |

| AIBN/Bu₃SnH | Alkoxy-substituted 1-(2'-bromobenzyl)isoquinolines | 5-endo Cyclization | 5,6-dihydroindolo[2,1-a]isoquinolines | researchgate.net |

| Cobalt(II) Catalysis | 1,6-Enynes and Diazo Compounds | Asymmetric Cascade | Cyclopropane-fused Tetrahydrofurans | nih.gov |

| Photo-promoted | 4-(allylamino)-3-cyanocoumarins | Sulfonylation/Cascade Cyclization | Sulfonylated pyrido[3,2-c]coumarins | rsc.org |

Rearrangement Reactions

Formal Sigmatropic Shifts and Proposed Mechanisms

Sigmatropic reactions are pericyclic rearrangements where a sigma bond migrates across a π-electron system. wikipedia.org While many of these reactions are concerted, following the Woodward-Hoffmann rules, some transformations that appear to be sigmatropic shifts on the surface actually proceed through non-concerted, stepwise mechanisms. These are known as "formal" sigmatropic shifts.

A detailed mechanistic investigation of a formal rsc.orgresearchgate.net sigmatropic shift in a system analogous to substituted butenes revealed a non-concerted pathway. cdnsciencepub.com The study of the isomerization of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to 2,2-bis(ethylthio)-5-methylhex-4-enal showed first-order kinetics and a significant positive entropy of activation. cdnsciencepub.com These findings, along with the lack of a strong solvent effect and the results of crossover and trapping experiments, were inconsistent with a concerted pericyclic mechanism. Instead, an intermolecular, free-radical chain pathway was proposed. cdnsciencepub.com The key steps in this proposed mechanism are:

Initiation: Homolytic cleavage to form initial radical species.

Propagation: A radical adds to the alkene, followed by fragmentation of the resulting adduct to give the rearranged product and a new chain-carrying radical.

Termination: Combination of radical species.

Evidence for this mechanism was further substantiated by the detection of ESR signals that were consistent with the proposed free-radical intermediates. cdnsciencepub.com This demonstrates that reactions which formally appear as a rsc.orgresearchgate.net shift can, in reality, be governed by complex radical chain processes rather than a concerted, symmetry-controlled pathway. cdnsciencepub.com

Applications of Ethyl 3 Bromobut 3 Enoate As a Building Block in Complex Chemical Synthesis

Heterocyclic Compound Synthesis

The strategic placement of functional groups in ethyl 3-bromobut-3-enoate enables its participation in various cyclization reactions, leading to the formation of diverse heterocyclic systems.

Pyrrole and Pyrrol-2-one Frameworks

While direct synthesis of pyrroles using this compound is not extensively documented, a closely related derivative, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, serves as an effective synthon for the preparation of pyrrol-2-one frameworks. yu.edu.jo The reaction of this bromo-ester with substituted anilines in ethanol (B145695) leads to the formation of 4-ethoxy-1-aryl-1,5-dihydro-2H-pyrrol-2-ones. yu.edu.jo This transformation proceeds via an initial nucleophilic substitution of the bromine atom by the aniline, followed by an intramolecular cyclization.

In a similar vein, the reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with substituted anilines can also yield 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. yu.edu.jo The formation of these varied pyrrol-2-one structures highlights the versatility of bromo-enoate building blocks in constructing this important heterocyclic core.

Table 1: Synthesis of Pyrrol-2-one Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Substituted anilines | 4-Ethoxy-1-(phenyl)-1,5-dihydro-2H-pyrrole-2-ones | Not specified | yu.edu.jo |

1,4-Benzoxazine Synthesis

Ethyl 4-bromobut-2-enoate is a key reagent in the synthesis of 1,4-benzoxazine derivatives. google.com For instance, it is used in the preparation of ethyl (±)-3,4-dihydro-2H-1,4-benzoxazine-3-acetate. google.com The synthesis involves the reaction of N-(2-hydroxyphenyl)trifluoroacetamide with ethyl 4-bromobut-2-enoate in the presence of sodium methoxide (B1231860) in ethanol. google.com The reaction mixture is heated to facilitate the formation of the benzoxazine (B1645224) ring system. google.com This method has been applied to synthesize various substituted 1,4-benzoxazine derivatives, including those with chloro and methyl substituents on the benzene (B151609) ring. google.com

A related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has also been utilized as a synthon for preparing new ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetates. yu.edu.jo This synthesis involves the initial preparation of ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoates, which are then subjected to a reductive cyclization using iron powder in glacial acetic acid to yield the 1,4-benzoxazine framework. yu.edu.jo

Table 2: Synthesis of 1,4-Benzoxazine Derivatives

| Starting Material | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| N-(2-Hydroxyphenyl)trifluoroacetamide | Ethyl 4-bromobut-2-enoate | Ethyl (±)-3,4-dihydro-2H-1,4-benzoxazine-3-acetate | Sodium methoxide, ethanol, 80°C | google.com |

| N-(5-Chloro-2-hydroxyphenyl)trifluoroacetamide | Ethyl 4-bromobut-2-enoate | Ethyl (±)-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-3-acetate | Sodium, ethanol, 85°C | google.com |

Pyridine (B92270) and Pyridone Scaffolds

Ethyl 4-bromobut-2-enoate, also known as ethyl 4-bromocrotonate, is instrumental in the synthesis of pyridin-2-one derivatives through a vinylogous Blaise reaction. researchgate.netpondiuni.edu.in This reaction involves the zinc-mediated coupling of aryl or alkyl nitriles with ethyl 4-bromocrotonate, leading to the formation of C(6)-substituted pyridin-2-ones in a single step. researchgate.netpondiuni.edu.in The process represents a [C4 + CN] assembly method for constructing the pyridine ring. pondiuni.edu.in The reaction is typically carried out in the presence of a catalytic amount of trimethylsilyl (B98337) chloride in a solvent like 1,4-dioxane. researchgate.net This methodology has been successfully applied to a variety of nitriles, furnishing a range of C(6)-substituted 2-pyridones with aryl, benzyl, or alkyl groups. pondiuni.edu.in

Construction of Phosphorus-Containing Heterocycles (Phostams, Phostones, Phostines)

While direct application of this compound in the synthesis of phostams, phostones, and phostines is not extensively detailed, structurally related bromo-butenyl derivatives are employed in the construction of these phosphorus-containing heterocycles. For example, 3-bromobut-3-en-1-yl ethenyl(phenyl)phosphinate has been used to generate a 5,6,7-trihydro-1,2-oxaphosphepine 2-oxide derivative through a palladium-catalyzed intramolecular Heck arylation. nih.govbeilstein-journals.org Although the yield for this specific transformation was modest, it demonstrates the potential of the bromo-butenyl moiety to participate in cyclization reactions to form these larger ring systems. nih.govbeilstein-journals.org

The synthesis of phostams, which are phosphorus analogues of lactams, has been achieved through ring-closing metathesis (RCM) of precursors like ethyl N-allyl-N-(but-3-en-1-yl(4-phenoxyphenyl)phosphoryl)glycinate. nih.govbeilstein-journals.org This highlights the utility of the butenyl fragment in constructing seven-membered phosphorus heterocycles.

Synthesis of Substituted Tetrahydropyranones

The synthesis of 2,6-disubstituted tetrahydropyranones can be achieved with high diastereoselectivity through a Prins cyclization of 3-bromobut-3-en-1-ols and various aldehydes. ijpsjournal.com 3-Bromobut-3-en-1-ols are direct precursors to this compound. The reaction, catalyzed by borontrifluoride etherate at low temperatures, proceeds via the formation of a stable six-membered chairlike tetrahydropyranyl carbocation. ijpsjournal.com This is followed by a nucleophilic attack of the hydroxyl group and subsequent elimination of HBr to afford the tetrahydropyranone product. ijpsjournal.com This method provides a versatile route to these important heterocyclic scaffolds.

Natural Product-Oriented Synthesis

The reactivity of bromo-enoate building blocks, including derivatives of this compound, has been harnessed in the synthesis of complex natural products.

For instance, a related compound, methyl 3-bromomethylbut-3-enoate, has been utilized in the synthesis of isotretinoin. researchgate.net The condensation of β-ionylideneacetaldehyde with methyl 3-bromomethylbut-3-enoate in the presence of zinc was a key step in this synthetic route. researchgate.net

In another example, (E)-3-bromobut-2-enal, a structural analogue of this compound, was employed in the synthesis of the streptogramin antibiotic, virginiamycin M2. nih.gov A Crimmins aldol (B89426) coupling of this bromo-enal with a chiral acetyl thiazolidinethione was a crucial step in constructing a key fragment of the natural product. nih.gov

These examples, while not directly employing this compound, underscore the synthetic utility of the brominated four-carbon unsaturated backbone in the assembly of intricate molecular architectures found in nature.

Total Synthesis Strategies Utilizing Brominated Enoate Intermediates

Brominated enoates are key intermediates in a number of total synthesis strategies, enabling the construction of complex natural products. These intermediates can participate in a variety of carbon-carbon bond-forming reactions, such as cross-coupling reactions and cyclizations, to build intricate molecular scaffolds.

For instance, in the total synthesis of various natural products, brominated intermediates are often employed in palladium-catalyzed coupling reactions to form key bonds. While direct total syntheses employing this compound are not extensively documented in readily available literature, the strategies used for other brominated compounds illustrate the potential applications. For example, the synthesis of complex alkaloids has involved intramolecular palladium-catalyzed enolate coupling of intermediates containing a bromine substituent. uni-konstanz.de Similarly, the total synthesis of other complex molecules has utilized radical bromination followed by hydrolysis or directed lithiation-bromination to introduce functionality at specific positions, which is then carried forward to the final product. nih.govresearchgate.net

The reactivity of the vinyl bromide in compounds like this compound allows for its participation in reactions such as Suzuki, Heck, and Stille couplings, providing a powerful tool for the convergent assembly of complex target molecules. These reactions are fundamental in modern organic synthesis and have been applied to the synthesis of a wide array of natural products.

A general representation of a cross-coupling reaction involving a brominated enoate is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Brominated Enoate | Organoboron, Organotin, or Organozinc reagent | Palladium complex | Coupled Product |

This table illustrates the versatility of brominated enoates in forming new carbon-carbon bonds, a critical step in many total synthesis endeavors.

Precursors for Polyketide and Isoprenoid Analogues

Polyketides and isoprenoids are two large and structurally diverse classes of natural products with a wide range of biological activities. nih.govuni-hannover.de The biosynthesis of these compounds typically involves the iterative condensation of simple building blocks, such as acetyl-CoA and isopentenyl pyrophosphate. nih.govuni-hannover.de By introducing synthetic, "unnatural" precursors into the biosynthetic machinery, it is possible to generate novel analogues of these natural products with potentially altered or improved biological properties. nih.gov This approach is known as precursor-directed biosynthesis.

This compound represents a potential precursor for the generation of "unnatural" polyketide and isoprenoid analogues. The vinyl bromide functionality could be incorporated into the carbon skeleton of these natural products, leading to novel halogenated derivatives. Halogenated natural products often exhibit enhanced biological activity compared to their non-halogenated counterparts.

The general strategy for creating such analogues is outlined in the following table:

| Natural Product Class | Standard Precursor | Potential "Unnatural" Precursor | Resulting Analogue |

| Polyketides | Acyl-CoA | Brominated Acyl-CoA (derived from this compound) | Halogenated Polyketide |

| Isoprenoids | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Brominated Isoprenoid Precursor | Halogenated Isoprenoid |

The incorporation of a brominated building block like this compound into the biosynthetic pathways of polyketides and isoprenoids could be achieved through the enzymatic machinery of the producing organisms, provided the enzymes exhibit some substrate promiscuity. nih.govnih.gov This would open up new avenues for the discovery of novel bioactive compounds.

Construction of Pharmaceutically Relevant Cores

The development of novel therapeutic agents often relies on the synthesis of new molecular scaffolds that can interact with biological targets in unique ways. This compound and its isomers are valuable building blocks for the construction of such pharmaceutically relevant cores.

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme for the replication of the virus and has been a major target for the development of antiretroviral drugs. nih.gov Many HIV-1 protease inhibitors are peptidomimetic compounds that mimic the natural substrate of the enzyme. scirp.org The synthesis of unconventional, non-peptidic cores is an important strategy to overcome issues such as drug resistance and poor bioavailability. nih.gov

A constitutional isomer of this compound, methyl (E)-4-bromobut-2-enoate, has been successfully utilized in the synthesis of unconventional cores for HIV-1 protease inhibitors. researchgate.net Through a ligand-free Suzuki coupling reaction, this brominated building block can be coupled with various arylboronic acids to generate a diverse range of methyl 4-arylcrotonates in high yields. researchgate.net These products serve as key intermediates for the synthesis of novel HIV-1 protease inhibitor analogues.

The following table summarizes the key aspects of this synthetic approach:

| Reaction Type | Key Reagents | Product Class | Application |

| Suzuki Coupling | Methyl (E)-4-bromobut-2-enoate, Arylboronic Acids | Methyl 4-arylcrotonates | Precursors for HIV-1 Protease Inhibitor Analogues |

This methodology allows for the efficient construction of a library of compounds with varying aryl substituents, which can then be further elaborated to produce a range of potential HIV-1 protease inhibitors. The structural similarity of this compound suggests its potential utility in similar synthetic strategies for accessing novel and unconventional drug scaffolds.

Advanced Catalytic Systems for Transformations of Ethyl 3 Bromobut 3 Enoate

Organocatalysis in Selective Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective transformation of prochiral substrates. In the context of ethyl 3-bromobut-3-enoate, organocatalysts have been instrumental in promoting selective reactions, particularly through bifunctional catalyst design and in asymmetric Baylis-Hillman reactions.

Bifunctional Organocatalyst Design and Substrate Activation

The design of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base moiety, allows for the simultaneous activation of both the nucleophile and the electrophile. This dual activation strategy is crucial for achieving high reactivity and stereoselectivity. Quantum chemical topology has been employed as a tool to understand stereoselective reactions and to rationally design bifunctional organocatalysts. rsc.org This approach identifies key weak attractive interactions, such as CH⋯π interactions, in the transition state, guiding the selection of a suitable catalyst scaffold with the appropriate orientation of functional groups. rsc.org This methodology avoids the often-laborious process of synthesizing and screening numerous catalyst candidates. rsc.org

Asymmetric Baylis-Hillman Reactions

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic species like a tertiary amine or phosphine (B1218219). wikipedia.orgnrochemistry.com This reaction is highly atom-economical and produces densely functionalized molecules. wikipedia.org When a prochiral electrophile is used, a new stereocenter is created, opening avenues for asymmetric synthesis. nrochemistry.com

Chiral catalysts are employed to control the stereochemical outcome of the Baylis-Hillman reaction. organic-chemistry.org For instance, chiral amines and phosphines can serve as asymmetric catalysts. organic-chemistry.org The mechanism involves the initial addition of the catalyst to the activated alkene, forming a stabilized nucleophilic anion which then attacks the aldehyde. organic-chemistry.org Subsequent elimination of the catalyst regenerates it for the next catalytic cycle and yields the final product. organic-chemistry.org The development of asymmetric variants has been a significant focus, with chiral Lewis acids, chiral Brønsted acids, and chiral auxiliaries being utilized to induce enantioselectivity. wikipedia.org

Transition Metal Catalysis for Diversification

Transition metal catalysis offers a broad spectrum of reactions for the diversification of this compound, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. Palladium, nickel, and indium-based catalytic systems have proven particularly effective.

Palladium-Based Catalysts in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and functional group tolerance. libretexts.org In the context of substrates like this compound, palladium catalysts facilitate reactions such as the Suzuki-Miyaura coupling. nih.gov These reactions typically involve an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligands on the palladium center is crucial for the success of these couplings, influencing catalyst stability, reactivity, and selectivity. nih.gov For instance, phosphine ligands are commonly employed. eiu.edu The Suzuki-Miyaura reaction has been successfully applied to the coupling of sp3-hybridized organoboron compounds, which can be challenging due to potential β-hydride elimination. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Catalyst System | Reactants | Product Type | Reference |

| PdCl2(dppf)·CH2Cl2 / K2CO3 | Alkenyl bromides, Potassium alkyltrifluoroborates | Alkylated alkenes | nih.gov |

| Pd(OAc)2 / PCy3 | Alkenyl bromides, Potassium alkyltrifluoroborates | Alkylated alkenes | nih.gov |

| Pd(PPh3)4 | Alkenyl bromides, Potassium alkyltrifluoroborates | Alkylated alkenes | nih.gov |

| Pd/C | Potassium trans-1-hex-5-enoic acid trifluoroborate methyl ester, H2 | Hydrogenated ester | nih.gov |

| Pd-based photocatalysts | Aryl iodides, Methyl acrylate (B77674) | Substituted alkenes | eiu.edu |

Nickel-Based Catalysis for C-C Bond Formation

Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for many cross-coupling reactions. sioc-journal.cn Nickel catalysts can access various oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), enabling unique reactivity pathways. researchgate.net These catalysts are effective in forming C-C bonds, including challenging C(sp3)-C(sp3) couplings. researchgate.net

One notable advancement is the merger of nickel catalysis with photoredox catalysis, which allows for the generation of alkyl radicals from carboxylic acids or their derivatives under mild conditions. researchgate.net These radicals can then participate in cross-coupling reactions with various electrophiles. researchgate.net The proposed mechanism often involves the oxidative addition of an aryl halide to a Ni(0) complex, followed by the capture of the photochemically generated radical by the Ni(II)-aryl intermediate, leading to a Ni(III) species that undergoes reductive elimination to form the C-C bond. researchgate.net

Table 2: Nickel-Catalyzed C-C Bond Forming Reactions

| Reaction Type | Key Features | Catalyst/Reagents | Reference |

| Decarboxylative Coupling | Merger of nickel and photoredox catalysis | Ni catalyst, photoredox catalyst | researchgate.net |

| Reductive Coupling | Employs terminal reductants like hydrosilanes | Nickel-based catalysts | nih.gov |

| Alkyne-Aldehyde Reductive Coupling | Intermolecular coupling | Nickel-based catalysts | nih.gov |

Indium-Mediated and Catalyzed Reactions

Indium has carved a niche in organic synthesis due to its unique reactivity, particularly in aqueous media and its ability to promote reactions with high chemo- and stereoselectivity. thieme-connect.de Indium-mediated reactions often involve the formation of organoindium reagents in situ from the reaction of indium metal with an organic halide. thieme-connect.de

For instance, the indium-mediated allylation of carbonyl compounds is a well-established method for the synthesis of homoallylic alcohols. thieme-connect.de In the case of substrates like ethyl 4-bromobut-2-enoate, indium mediates a diastereoselective coupling with aldehydes. thieme-connect.de Indium(III) salts, such as indium(III) triflate (In(OTf)3), are also powerful Lewis acid catalysts for a variety of transformations, including Diels-Alder reactions and the coupling of alkynes with carbonyl compounds. researchgate.net Indium(III) chloride has been used to catalyze Mukaiyama aldol (B89426) reactions. thieme-connect.de

Table 3: Indium-Mediated and Catalyzed Reactions

| Reaction Type | Reagents | Catalyst/Mediator | Key Outcome | Reference |

| Allylation | Aldehydes, Allyl halides | Indium powder | Homoallylic alcohols | thieme-connect.de |

| Coupling Reaction | α-Benzyloxy aldehyde, Ethyl 4-bromobut-2-enoate | Indium | Diastereoselective formation of alcohols | thieme-connect.de |

| Mukaiyama Aldol Reaction | Oxo esters, Silyl enol ethers | Indium(III) chloride | Highly stereoselective synthesis of 1,3-amino alcohols | thieme-connect.de |

| Hydrofunctionalization | Styrene derivatives, Organosilicon nucleophiles | InI3 | Formation of C-C bonds | osaka-u.ac.jp |

Titanium Radical Redox Catalysis

Titanium-based radical redox catalysis has become a significant strategy in modern organic synthesis due to the low toxicity, abundance, and potent redox activity of titanium. Low-valent titanium(III) complexes are particularly effective single-electron transfer (SET) reagents capable of activating carbon-halogen bonds to generate carbon-centered radicals. While direct studies on this compound are not extensively documented, the principles of Ti(III)/Ti(IV) redox catalysis are applicable.

The general mechanism involves the reduction of a stable Ti(IV) precursor, such as Cp₂TiCl₂, to the active Ti(III) species, Cp₂TiCl, using a stoichiometric reductant like zinc or manganese dust. This Ti(III) complex can then reduce the C-Br bond in this compound to form a vinyl radical. This highly reactive intermediate can participate in various subsequent reactions, including intramolecular cyclizations or intermolecular additions to other molecules. Computational studies have been instrumental in unraveling the complex kinetics and interplay between different catalytic pathways in titanium-catalyzed radical reactions.

Key features of Titanium Radical Redox Catalysis include:

Mild Reaction Conditions: These reactions often proceed at room temperature.

Radical Generation: Efficient formation of radicals from carbon-halogen bonds.

C-C Bond Formation: The generated radicals are key intermediates for constructing new carbon-carbon bonds.

Iron-Catalyzed Transformations

Iron catalysis has garnered substantial attention as a cost-effective and environmentally benign alternative to precious metal catalysis. Iron catalysts are versatile and can facilitate a wide range of transformations, including cross-coupling reactions.

A notable application is the iron-catalyzed cross-coupling of organomanganese reagents with alkenyl halides. Research has demonstrated that various bis-(aryl)manganese species undergo smooth cross-coupling with functionalized alkenyl iodides and bromides using an iron(III) acetylacetonate (B107027) (Fe(acac)₃) catalyst. This methodology is highly relevant for the transformation of this compound. The reaction typically proceeds at room temperature and affords the cross-coupling products in good yields. Mechanistic studies suggest the in-situ formation of an ate-iron(II) species, which is central to the catalytic cycle.

The table below summarizes the optimization of an iron-catalyzed cross-coupling reaction analogous to what would be expected for this compound, based on data for ethyl 3-iodoacrylate.

Table 1: Catalyst Screening for Iron-Catalyzed Cross-Coupling

Reaction conditions: Bis-(aryl)manganese reagent, alkenyl halide, catalyst in THF at 25°C for 1h. Data adapted from a study on a similar substrate.

Chiral Ligand Design for Enantioselective Processes

Achieving enantioselectivity in catalysis is a primary goal of modern synthesis, enabling the production of single-enantiomer chiral molecules. This is accomplished by using chiral ligands that coordinate to a metal center and create a chiral environment, directing the stereochemical outcome of the reaction. While specific enantioselective transformations of this compound are not widely reported, the principles of chiral ligand design are broadly applicable.

The design of effective chiral ligands often involves several key strategies:

Scaffold Rigidity: Conformationally restricted backbones, such as those in BINOL or perhydro-1,3-benzoxazines, often provide a well-defined chiral

Mechanistic Investigations and Elucidation of Reaction Pathways

Spectroscopic Analysis of Intermediates and Transition States

The elucidation of reaction mechanisms involving ethyl 3-bromobut-3-enoate relies heavily on the detailed characterization of all species present in the reaction mixture, including reactants, intermediates, products, and any transient species. Spectroscopic techniques are indispensable tools for this purpose, providing insights into the molecular structure, connectivity, and stereochemistry of these compounds. Among the various spectroscopic methods, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing a comprehensive understanding of the structural features of intermediates and transition states, which is crucial for mapping the reaction pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereochemical assignment of compounds like this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of this compound, distinct signals are expected for the different sets of non-equivalent protons. The chemical shift (δ), integration, and multiplicity of these signals are key to assigning the structure.

Vinylic Protons: The two protons on the C3 double bond are diastereotopic and are expected to appear as distinct signals in the vinylic region of the spectrum (typically δ 5.5-6.5 ppm). Their chemical shifts will be influenced by the presence of the bromine atom on the same carbon. The coupling between these geminal protons would result in a doublet for each, with a characteristic coupling constant.

Methylene (B1212753) Protons (CH₂): The two protons of the methylene group adjacent to the ester oxygen are expected to appear as a quartet due to coupling with the neighboring methyl protons. This signal is typically found in the region of δ 4.1-4.3 ppm.

Methyl Protons (CH₃): The three protons of the ethyl group's methyl moiety will appear as a triplet, coupled to the adjacent methylene protons, typically in the upfield region of the spectrum, around δ 1.2-1.4 ppm.

Allylic Protons (CH₂): The two protons on the carbon atom adjacent to the double bond (C2) are expected to show a more complex splitting pattern due to coupling with the vinylic protons.

The precise chemical shifts and coupling constants are instrumental in confirming the connectivity and stereochemistry of the molecule. For instance, the magnitude of the coupling constants between the vinylic protons can provide information about their relative geometry.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 165-175 ppm. libretexts.org

Vinylic Carbons: The two sp²-hybridized carbons of the double bond will resonate in the region of δ 110-140 ppm. The carbon atom bonded to the bromine (C3) will be significantly influenced by the halogen's electronegativity and anisotropy. libretexts.org

Methylene and Methyl Carbons: The sp³-hybridized carbons of the ethyl group and the allylic methylene group will appear in the upfield region of the spectrum. The methylene carbon of the ethyl group is expected around δ 60-62 ppm, while the methyl carbon will be further upfield, around δ 14 ppm.

The combination of ¹H and ¹³C-NMR data, often supplemented with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals and provides a detailed picture of the molecule's stereochemistry. longdom.org For example, COSY experiments would confirm the coupling relationships between the protons, while HSQC would correlate each proton with its directly attached carbon atom.

Predicted NMR Data for this compound

While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and established NMR principles.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Vinylic H (geminal to Br) | 5.8 - 6.2 | Doublet |

| Vinylic H | 5.5 - 5.9 | Doublet |

| -O-CH₂-CH₃ | 4.1 - 4.3 | Quartet |

| -CH₂-C=C | 3.2 - 3.5 | Singlet/Doublet |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C=C-Br | 130 - 135 |

| C=C | 125 - 130 |

| -O-CH₂- | 60 - 62 |

| -CH₂-C=C | 38 - 42 |

| -CH₃ | 13 - 15 |

These predicted values serve as a guide for the analysis of experimental data and are crucial for confirming the structure and stereochemistry of this compound in mechanistic studies. Any significant deviation from these values in a reaction mixture could indicate the formation of an intermediate or a different product isomer.

Kinetic Studies and Determination of Rate-Limiting Steps

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and a rate constant. By systematically varying the concentration of each reactant and observing the effect on the initial rate of the reaction, the order of the reaction with respect to each reactant can be determined. For example, if doubling the concentration of this compound doubles the reaction rate, the reaction is first-order with respect to this reactant. If the rate quadruples, the reaction is second-order.

Techniques such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be employed to monitor the progress of the reaction. In situ spectroscopic methods, such as NMR spectroscopy, can also be used to follow the reaction kinetics in real-time, providing valuable information about the formation and consumption of intermediates.

Isotopic Labeling and Crossover Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), it is possible to follow the path of that atom through the reaction mechanism. The position of the isotopic label in the product molecules provides direct evidence for bond-breaking and bond-forming events.

For instance, in a reaction involving this compound, one could synthesize a version of the molecule with a ¹³C label at a specific position, such as the carbonyl carbon or one of the vinylic carbons. After the reaction, the position of the ¹³C label in the product can be determined using ¹³C-NMR spectroscopy or mass spectrometry. This information can help to distinguish between different possible reaction pathways.

Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (occurring between two or more molecules). In a crossover experiment, a reaction is carried out with a mixture of two isotopically labeled reactants. For example, one could react an unlabeled this compound with a version of a reaction partner that is labeled with deuterium. If the reaction is intermolecular, the products will contain a mixture of isotopes, indicating that fragments from different reactant molecules have combined. If the reaction is strictly intramolecular, no such "crossover" of isotopes will be observed in the products.

These experiments provide invaluable mechanistic insights that are often difficult to obtain through other methods. They can help to confirm or rule out the involvement of specific intermediates and transition states, leading to a more complete understanding of the reaction pathway.

Stereochemical Control and Asymmetric Induction in Catalytic Cycles

Stereochemical control is a critical aspect of modern organic synthesis, particularly in the context of catalytic reactions. For a substrate like this compound, which contains a prochiral center at the double bond, reactions can potentially lead to the formation of new stereocenters. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other. oregonstate.edu This is typically achieved through the use of a chiral catalyst or a chiral auxiliary.

In a catalytic cycle, the chiral catalyst interacts with the substrate to form a transient chiral intermediate. This intermediate then reacts in a way that is sterically and electronically biased to form one stereoisomer of the product in excess. The catalyst is then regenerated and can participate in another catalytic cycle. The efficiency of this process is measured by the enantiomeric excess (ee) or diastereomeric excess (de) of the product.

For reactions involving this compound, a chiral catalyst could, for example, coordinate to the molecule in a specific orientation, leading to the preferential addition of a nucleophile to one face of the double bond. The nature of the catalyst, including the metal center and the chiral ligands, plays a crucial role in determining the level of stereochemical control.

Understanding the mechanism of asymmetric induction requires a detailed investigation of the catalytic cycle. This includes identifying the active catalytic species, characterizing the catalyst-substrate intermediates, and determining the transition state structures that lead to the observed stereoselectivity. Computational modeling, in conjunction with experimental studies, is often used to gain insight into the subtle interactions that govern stereochemical outcomes.

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of a chemical reaction, meaning the preference for the formation of a particular product or stereoisomer, can be highly dependent on the reaction conditions. Factors such as temperature, pressure, concentration of reactants, and the choice of solvent can all influence the reaction pathway and, consequently, the product distribution.

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. Solvents can influence the stability of reactants, intermediates, and transition states through various types of interactions, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces.

For reactions involving charged or polar intermediates, the polarity of the solvent is a particularly important factor. Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions through hydrogen bonding. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, can solvate cations well but are less effective at solvating anions. Nonpolar solvents, such as hexane (B92381) and toluene, have low dielectric constants and are poor at solvating charged species.

The choice of solvent can therefore favor one reaction pathway over another. For example, a reaction that proceeds through a highly polar transition state will be accelerated in a polar solvent, which can stabilize the transition state and lower the activation energy. Conversely, a reaction involving nonpolar species may be faster in a nonpolar solvent. In some cases, a change in solvent can lead to a complete change in the reaction mechanism. For instance, a reaction that proceeds via an ionic mechanism in a polar solvent might switch to a radical mechanism in a nonpolar solvent. Therefore, a thorough investigation of solvent effects is essential for understanding and optimizing the outcome of reactions involving this compound.

Temperature and Pressure Optimization for Selectivity

In general, temperature can significantly influence the selectivity of a chemical reaction when multiple competing pathways exist with different activation energies. biosynth.com An increase in temperature typically provides the necessary activation energy to overcome higher barriers, potentially favoring the formation of a thermodynamically more stable product over a kinetically favored one. Conversely, lower temperatures can favor the product that is formed more rapidly, even if it is not the most stable.

Similarly, pressure can play a crucial role in reaction selectivity, particularly in reactions involving gaseous reactants or where the transition state has a significantly different volume than the reactants. However, for most solution-phase reactions, the effect of pressure on selectivity is less pronounced unless very high pressures are applied.

Without specific experimental data for this compound, a detailed analysis of temperature and pressure optimization for selectivity cannot be provided. Further empirical studies would be required to determine the optimal conditions for specific transformations of this compound and to elucidate the underlying mechanistic pathways.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

No specific studies employing Density Functional Theory (DFT) to elucidate the reaction mechanisms of Ethyl 3-bromobut-3-enoate have been identified. Such studies would be invaluable for understanding the stepwise processes of its reactions, including nucleophilic substitution at the sp2 carbon or participation in cross-coupling reactions.

Transition State Modeling and Reaction Energy Profile Analysis

There is no available research that specifically models the transition states or analyzes the reaction energy profiles for reactions involving this compound. This type of analysis is crucial for determining reaction kinetics and identifying the rate-determining steps of its chemical transformations.

Prediction of Reactivity and Stereoselectivity through Computational Models

Computational models designed to predict the reactivity and stereoselectivity of this compound have not been reported. These models would be highly beneficial for designing synthetic routes that utilize this compound and for predicting the stereochemical outcomes of its reactions.

Molecular Dynamics Simulations of Complex Reaction Systems

No molecular dynamics simulations of complex reaction systems involving this compound have been found in the literature. Such simulations could provide insights into the role of solvent effects and the dynamic behavior of reactants and intermediates over time.

Methodological Innovations and Experimental Techniques

Modern Analytical Techniques for Characterization in Synthetic Research

The structural elucidation and purity assessment of ethyl 3-bromobut-3-enoate and its derivatives rely on a suite of sophisticated analytical methods. These techniques provide detailed information about the molecular structure, connectivity, and sample composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of α,β-unsaturated esters. chemicalbook.com For a compound like this compound, ¹H NMR would provide information on the chemical environment of each proton, including the vinylic protons and the ethyl ester group. ¹³C NMR would identify the carbon skeleton, including the carbonyl carbon, the olefinic carbons, and the carbons of the ethyl group. chemicalbook.com Spectroscopic data for related compounds are readily available in chemical databases. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would include the C=O stretch of the ester, the C=C stretch of the alkene, and C-Br bond vibrations. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful hyphenated technique used to separate and identify volatile compounds in a mixture. colorado.eduwikipedia.org The gas chromatography component separates individual compounds based on their interaction with a stationary phase, while the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification. colorado.eduwikipedia.org This method is particularly effective for analyzing halogenated organic compounds, as mass spectrometric detection is generally more sensitive to molecules containing chlorine, bromine, or iodine compared to simple hydrocarbons. nih.govoup.comresearchgate.net While a standard for forensic substance identification, the high temperatures used in the injection port can sometimes cause thermal degradation of the analyte. wikipedia.org

High-Throughput Screening and Optimization Methodologies

The discovery and optimization of synthetic routes for compounds like this compound are increasingly accelerated by high-throughput and automated technologies. These approaches allow for the rapid testing of numerous reaction conditions, catalysts, and substrates.

High-Throughput Experimentation (HTE) : HTE platforms, often utilizing automated synthesizers and robotic systems, enable the parallel execution of a large number of reactions. nih.gov This is used to screen for optimal reaction conditions (e.g., catalyst, solvent, temperature) in a fraction of the time required by traditional methods. nih.gov For instance, an automated synthesizer can be used to explore the feasibility of synthesizing a library of related compounds, with reaction monitoring often performed by GC-MS. nih.gov

Machine Learning (ML) and Design of Experiments (DOE) : Modern optimization workflows integrate statistical Design of Experiments (DOE) with Machine Learning (ML) algorithms. beilstein-journals.orgsemanticscholar.org This data-driven approach moves beyond changing one variable at a time, allowing for the exploration of complex, high-dimensional parameter spaces to find global optimal conditions with fewer experiments. beilstein-journals.orgsemanticscholar.org Autonomous self-optimizing flow reactors represent a significant advancement, combining automation, AI, and in-line analytics to streamline the optimization process, enhance yield, and minimize waste. beilstein-journals.org This methodology has been successfully applied to optimize complex reactions like the Buchwald-Hartwig amination. semanticscholar.org

The general workflow involves:

Initial design of experiments (DOE).

Reaction execution using high-throughput systems.

Data collection via in-line or offline analytical tools.

Using ML algorithms to predict the next set of optimal conditions.

Experimental validation of the predicted results. beilstein-journals.org

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals, aiming to reduce environmental impact through the use of safer solvents, reduced waste, and more efficient processes.

Water is considered the most sustainable solvent, and micellar catalysis has emerged as a key technology to enable organic reactions in aqueous media, even for water-sensitive reagents. acs.orguniupo.it

Micellar Catalysis : In water, surfactant molecules self-assemble into micelles, creating nanoreactors with a hydrophobic core and a hydrophilic interface. acs.org This allows lipophilic reactants, such as alkyl halides, to be solubilized and participate in reactions. nih.gov These systems can enhance reaction rates and influence selectivity. nih.gov Crucially, the micellar environment can shield water-sensitive intermediates from hydrolysis, enabling reactions that would typically fail in an aqueous medium. acs.org This approach has been successfully used for various transformations, including those involving radical intermediates generated from alkyl halides. nih.gov

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free and solid-state methods offer significant advantages in this regard.

Solvent-Free Reactions : Performing reactions under neat (solvent-free) conditions reduces waste and can simplify product purification. researchgate.net For example, the Knoevenagel condensation of aromatic aldehydes with ethyl acetoacetate (B1235776) has been effectively catalyzed by porcine pancreatic lipase (B570770) under solvent-free conditions, achieving high yields. nih.govresearchgate.net Similarly, the condensation of β-dicarbonyl compounds with amines to form β-amino-α,β-unsaturated ketones and esters can be achieved using a solid superacid catalyst without any solvent. researchgate.net

Solid-Phase Organic Synthesis (SPOS) : In SPOS, one of the reactants is attached to a solid support, such as a polymer resin. researchgate.net This allows for the use of excess reagents to drive reactions to completion, with purification simplified to filtering and washing the resin. Almost all standard organic reactions, including the formation of α,β-unsaturated systems, can be adapted to solid-phase protocols. researchgate.net

Process Chemistry Considerations for Scale-Up and Efficiency

Translating a laboratory-scale synthesis to an industrial process involves addressing challenges related to cost, safety, efficiency, and reproducibility. illinois.edu Process chemistry focuses on developing robust and scalable synthetic routes suitable for large-scale production. andersonsprocesssolutions.com

When scaling up reactions, conditions that were successful on a small scale may no longer be optimal. For example, in the synthesis of the natural product largazole, a hydrolysis step that gave a 61% yield on a 30-gram scale only produced a 35% yield at a 70-gram scale due to an increase in side reactions like elimination and transesterification. nih.gov Process chemists must re-optimize conditions, considering factors such as:

Cost of Goods : Selecting inexpensive and readily available starting materials and reagents. illinois.edu

Throughput : Maximizing the amount of product produced per unit of time and reactor volume. illinois.edu

Impurity Profile : Identifying and controlling the formation of byproducts, which can be more problematic on a larger scale.

Work-up and Isolation : Developing efficient and scalable purification procedures, such as crystallization-induced asymmetric transformation or direct product isolation, to avoid lengthy chromatographic separations. andersonsprocesssolutions.com

Application of Emerging Technologies

The synthesis of complex molecules is constantly being advanced by new technologies that offer greater control, efficiency, and novel reaction pathways.

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to better yields and selectivity compared to batch processes. beilstein-journals.org When integrated with real-time analytics and machine learning algorithms, flow systems can be used for autonomous self-optimization, rapidly identifying the best reaction conditions. beilstein-journals.orgsemanticscholar.org